molecular formula C21H27N7O2 B10990283 N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide

N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10990283
M. Wt: 409.5 g/mol
InChI Key: NPYIHZNKVJUFMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide
  • N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-(4-methylphenyl)piperazine-1-carboxamide
  • N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-(4-chlorophenyl)piperazine-1-carboxamide

Uniqueness

The uniqueness of N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrimidinyl group, piperazine ring, and phenyl group allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .

Properties

Molecular Formula

C21H27N7O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H27N7O2/c29-19(26-11-13-27(14-12-26)20-22-7-4-8-23-20)17-24-21(30)28-15-9-25(10-16-28)18-5-2-1-3-6-18/h1-8H,9-17H2,(H,24,30)

InChI Key

NPYIHZNKVJUFMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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